4-Acetamido-3-fluorobenzenesulfonyl fluoride

Description

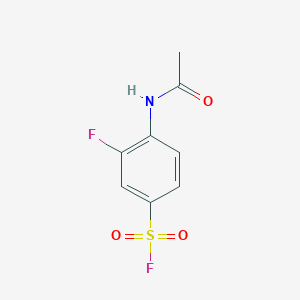

4-Acetamido-3-fluorobenzenesulfonyl fluoride is a sulfonyl fluoride derivative characterized by a benzene ring substituted with an acetamido group (–NHCOCH₃) at the 4-position and a fluorine atom at the 3-position, coupled with a sulfonyl fluoride (–SO₂F) functional group. This compound is of significant interest in medicinal chemistry and materials science due to the unique reactivity of the sulfonyl fluoride moiety, which serves as a covalent warhead in targeted protein degradation strategies, such as PROTACs (proteolysis-targeting chimeras). The fluorine atom at the 3-position enhances metabolic stability and modulates electronic properties, making the compound a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

4-acetamido-3-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRICGBRQLYBLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-3-fluorobenzenesulfonyl fluoride typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile. The reaction proceeds under mild conditions, resulting in the formation of the desired sulfonyl fluoride compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of fluorinating agents and catalysts can be tailored to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-3-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water or aqueous bases, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Reduction: The compound can undergo reduction reactions to form corresponding sulfonamides or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are typical reagents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed:

Sulfonamide Derivatives: Formed through nucleophilic substitution.

Sulfonic Acids: Resulting from hydrolysis.

Reduced Sulfonamides: Produced via reduction reactions.

Scientific Research Applications

4-Acetamido-3-fluorobenzenesulfonyl fluoride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including enzyme inhibitors and antimicrobial agents.

Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Biological Research: It is employed as a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-fluorobenzenesulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Group | Key Applications/Properties |

|---|---|---|---|---|---|

| This compound | Not available | C₈H₇F₂NO₃S | 3-F, 4-acetamido | Sulfonyl fluoride | Covalent inhibitors, PROTACs |

| 4-Acetamido-3-chlorobenzenesulfonyl chloride | 90071-24-0 | C₈H₇Cl₂NO₃S | 3-Cl, 4-acetamido | Sulfonyl chloride | Reactive intermediates in synthesis |

| 4-Acetamido-2-fluorobenzaldehyde | 829-40-3 | C₉H₈FNO₂ | 2-F, 4-acetamido | Aldehyde | Electrophile for Schiff base formation |

| 4-Acetamido-3-nitrobenzoic acid | 24201-13-6 | C₉H₈N₂O₅ | 3-NO₂, 4-acetamido | Carboxylic acid | Acid-catalyzed reactions, dyes |

Key Findings

Sulfonyl Fluoride vs. Sulfonyl Chloride

- The sulfonyl fluoride group in the target compound exhibits greater hydrolytic stability compared to sulfonyl chlorides (e.g., 4-acetamido-3-chlorobenzenesulfonyl chloride) due to the stronger C–F bond and lower electrophilicity . This stability is critical for in vivo applications, as sulfonyl chlorides are prone to hydrolysis, limiting their utility in biological systems.

- Sulfonyl fluorides are increasingly preferred in covalent drug design for their "tunable" reactivity, enabling selective protein targeting without off-effects .

Halogen Substitution Effects The 3-fluoro substituent in the target compound induces a moderate electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl fluoride group. Chlorine substitution (as in 4-acetamido-3-chlorobenzenesulfonyl chloride) increases molecular weight and polarizability but reduces metabolic stability compared to fluorine .

Functional Group Diversity

- The aldehyde group in 4-acetamido-2-fluorobenzaldehyde offers distinct reactivity, such as participation in condensation reactions, but lacks the covalent binding capacity of sulfonyl fluorides.

- Nitro and carboxylic acid derivatives (e.g., 4-acetamido-3-nitrobenzoic acid) exhibit strong electron-withdrawing effects, making them suitable for acid-catalyzed reactions or dye synthesis but less relevant in covalent inhibition .

Biological Activity

4-Acetamido-3-fluorobenzenesulfonyl fluoride is a sulfonamide derivative that has garnered attention in biological and medicinal chemistry due to its potential applications in drug development and as a biochemical probe. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl fluoride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of the acetamido group enhances its solubility and modulates its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases by forming stable covalent bonds with the active site serine residue. This mechanism is particularly relevant in the context of drug discovery for targeting specific enzymes involved in disease pathways .

- Protein Interaction : Studies have demonstrated that this compound can interact with various proteins, leading to modulation of their activity. Mass spectrometry has been employed to elucidate these interactions, revealing specific binding sites and mechanisms of action .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Inhibition of Serine Proteases :

A study focused on the inhibition of specific serine proteases using this compound demonstrated that the compound effectively reduced enzymatic activity in vitro. The irreversible binding to the active site resulted in significant decreases in proteolytic activity, suggesting its potential as a therapeutic agent against diseases where serine proteases are implicated. -

Neuropharmacological Applications :

Research indicated that compounds similar to this compound could influence neurotransmitter systems, particularly in modulating receptor activities. This opens avenues for exploring its use in treating neurological disorders.

Q & A

Q. What are the typical substitution reactions involving 4-acetamido-3-fluorobenzenesulfonyl fluoride, and how are they optimized in synthetic workflows?

This compound primarily reacts with phenol and amine nucleophiles to form fluorosulfates and sulfamoyl fluorides. Key reagents include phenol derivatives, aliphatic/aromatic amines, and solvents like DMSO or MTBE. Reactions are conducted under controlled temperatures (20–60°C) and inert atmospheres to minimize side reactions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for nucleophile:substrate) and reaction times (2–12 hours). Product purity is confirmed via -NMR to track fluorine-containing intermediates and LC-MS for molecular weight validation .

Q. How does the stability of this compound compare to similar fluorosulfonylating agents?

Unlike gaseous sulfuryl fluoride (SOF), this compound is shelf-stable in crystalline form, reducing handling risks. Its stability under ambient conditions (≤25°C, dry storage) makes it preferable for bench-scale syntheses. Comparative studies show slower hydrolysis rates in aqueous media (pH 5–7) than imidodisulfuryl difluorides, attributed to electron-withdrawing acetamido and fluorine groups enhancing electrophilic sulfur center stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Use of PPE (nitrile gloves, safety goggles) to avoid skin/eye contact.

- Conducting reactions in fume hoods to prevent inhalation of volatile byproducts.

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers under nitrogen to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on fluorosulfate yields in reactions with sterically hindered amines?

Discrepancies in yields (e.g., 40–75% for bulky amines) arise from competing hydrolysis or incomplete nucleophilic attack. Methodological solutions include:

- Pre-activation of amines with bases (e.g., KCO) to enhance nucleophilicity.

- Solvent screening: Polar aprotic solvents (DMF, DMSO) improve solubility of hindered amines.

- Kinetic monitoring via -NMR to identify intermediates and optimize reaction termination points .

Q. What mechanistic insights explain the compound’s selectivity toward phenol vs. amine nucleophiles?

The sulfonyl fluoride group acts as a strong electrophile, with reactivity modulated by substituents. Phenol attack occurs via an SAr mechanism, favored by electron-rich aromatic systems. Amine reactions proceed through a two-step process: initial sulfonamide formation followed by fluoride displacement. DFT calculations suggest the acetamido group directs regioselectivity by stabilizing transition states through resonance effects .

Q. How can this reagent be applied in enzyme inhibition studies, particularly for serine proteases?

The compound’s sulfonyl fluoride moiety covalently binds to catalytic serine residues, forming stable adducts. Protocols include:

- Pre-incubation with enzymes (e.g., trypsin, chymotrypsin) in pH 7.4 buffer (25°C, 30 min).

- Activity assays (e.g., chromogenic substrates) to quantify inhibition.

- X-ray crystallography or MS/MS to confirm active-site modification. Note: Competitive inhibition by fluorosulfates may require purification of enzyme-inhibitor complexes .

Q. What environmental factors most significantly impact the compound’s reactivity in aqueous vs. non-aqueous media?

Hydrolysis dominates in aqueous systems, with rate constants increasing at higher pH (>8) due to hydroxide ion attack. In non-polar solvents (e.g., MTBE), reactivity shifts toward nucleophilic substitution. Controlled studies show:

- Hydrolysis half-life: ~24 hours in pH 7 buffer vs. >1 week in anhydrous DMSO.

- Temperature sensitivity: Hydrolysis accelerates 3-fold at 40°C compared to 25°C .

Methodological Considerations

- Analytical Tools : Prioritize -NMR for tracking fluorine-containing intermediates and LC-HRMS for product validation.

- Contradiction Management : Reproduce conflicting protocols under standardized conditions (e.g., solvent purity, humidity control) to isolate variables.

- Biological Applications : Combine inhibition assays with structural biology techniques to validate binding modes and avoid false positives from non-specific interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.